1-(7,8-Dichloro-4-methylquinolin-2-yl)propan-2-one
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Overview
Description
1-(7,8-Dichloro-4-methylquinolin-2-yl)propan-2-one is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at positions 7 and 8, a methyl group at position 4, and a propan-2-one moiety at position 2 of the quinoline ring.
Preparation Methods
The synthesis of 1-(7,8-Dichloro-4-methylquinolin-2-yl)propan-2-one typically involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which is then subjected to acid hydrolysis to produce 4-chloro-8-methylquinolin-2(1H)-one. The final step involves the reaction of this intermediate with a suitable propan-2-one derivative under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(7,8-Dichloro-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
1-(7,8-Dichloro-4-methylquinolin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-(7,8-Dichloro-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes essential for the survival of pathogens or cancer cells, leading to their death or reduced proliferation. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
1-(7,8-Dichloro-4-methylquinolin-2-yl)propan-2-one can be compared with other similar compounds, such as:
4-Chloro-8-methylquinolin-2(1H)-one: This compound lacks the propan-2-one moiety and has different chemical and biological properties.
2,4-Dichloro-8-methylquinoline: This compound lacks the propan-2-one moiety and has different reactivity and applications.
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a different substitution pattern and functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11Cl2NO |
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Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-(7,8-dichloro-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H11Cl2NO/c1-7-5-9(6-8(2)17)16-13-10(7)3-4-11(14)12(13)15/h3-5H,6H2,1-2H3 |
InChI Key |
JZXCKDYJAPDMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2Cl)Cl)CC(=O)C |
Origin of Product |
United States |
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